2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide
Description
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide (CAS: 2059989-04-5) is a bicyclic heterocyclic compound featuring a fused thiophene and dioxane ring system with a carboxamide substituent at the 5-position. Its molecular formula is C₇H₇NO₃S (MW: 185.20 g/mol), and it is stored under dry, cool conditions (2–8°C) due to its sensitivity to moisture and heat . The compound is structurally characterized by a sulfur atom in the thiophene ring and two oxygen atoms in the dioxane moiety, which contribute to its electronic and steric properties.
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQVLLKRHKKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid with ammonia or an amine derivative under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions and optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is utilized in the development of new materials and chemical products, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The carboxamide group plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide with structurally related compounds, highlighting key differences in substituents, molecular properties, and reactivity:
Key Findings from Comparative Analysis:
The N-methyl carboxamide derivative (C₈H₉NO₃S) exhibits increased lipophilicity, which may improve membrane permeability in biological systems . The carboxylic acid analog (C₇H₆O₄S) is more acidic and reactive, making it a versatile intermediate for further derivatization .
Synthetic Utility: The aldehyde derivative (C₇H₆O₃S) serves as a key intermediate in synthesizing Schiff bases or heterocyclic scaffolds . Nitrile-containing analogs (C₇H₅NOS₂) are valuable in click chemistry or metal-catalyzed coupling reactions .
Stability and Storage :
- The target carboxamide requires strict storage conditions (dry, 2–8°C), whereas the carboxylic acid and nitrile derivatives are more stable at room temperature .
Research Implications
- Materials Science : The conjugated thiophene-dioxane system in these compounds may exhibit optoelectronic properties applicable to organic semiconductors .
Biological Activity
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and case studies.
- Molecular Formula : C7H6N2O3S
- Molecular Weight : 186.20 g/mol
- CAS Number : 2059989-04-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thieno[3,4-b][1,4]dioxine Core : Achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Carboxamide Group : This step often involves amide bond formation under specific conditions using coupling agents such as EDCI or DCC in the presence of a base.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It potentially interferes with various cellular pathways including:
- Signal Transduction Pathways : Inhibition of kinases involved in inflammatory responses.
- DNA Replication Processes : Disruption of cellular proliferation in cancerous cells.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related compounds in the thieno[3,4-b][1,4]dioxine class. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase (5-LOX).
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 47 | COX-2 |
| Compound B | 2.3 | 5-LOX |
These findings suggest that this compound may possess similar anti-inflammatory capabilities.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by modulating key apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Case Studies
- Study on Inflammatory Diseases : A recent study demonstrated that a derivative of thieno[3,4-b][1,4]dioxine significantly reduced edema in a carrageenan-induced paw edema model by inhibiting NF-kB signaling pathways.
- Anticancer Efficacy : Another study reported that treatment with thieno[3,4-b][1,4]dioxine derivatives led to a marked decrease in tumor size in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
